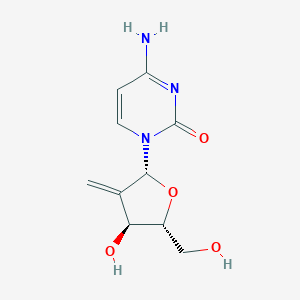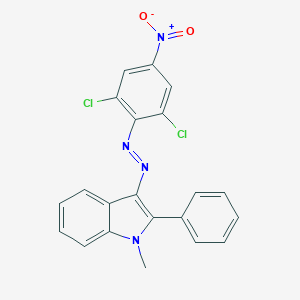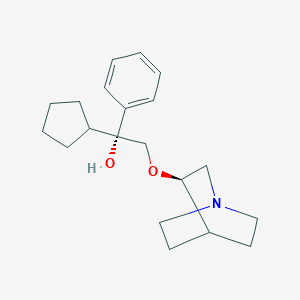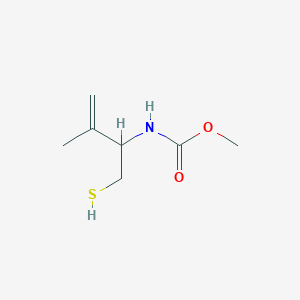
1,4,5,8-Tetrahydro-3H-2,3-benzoxazine-3-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,5,8-Tetrahydro-3H-2,3-benzoxazine-3-carbonyl chloride, also known as TBOA, is a potent inhibitor of glutamate transporters. Glutamate is an important neurotransmitter in the brain, and its transporters play a critical role in regulating its levels. TBOA has been extensively studied for its potential in treating various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
Mechanism of Action
1,4,5,8-Tetrahydro-3H-2,3-benzoxazine-3-carbonyl chloride works by inhibiting the activity of glutamate transporters, which are responsible for removing excess glutamate from the synaptic cleft. By inhibiting these transporters, 1,4,5,8-Tetrahydro-3H-2,3-benzoxazine-3-carbonyl chloride increases the levels of glutamate in the synaptic cleft, which can lead to increased excitatory activity in the brain. This increased activity has been shown to be beneficial in certain neurological disorders, such as epilepsy, where it can help to reduce seizure activity.
Biochemical and Physiological Effects
1,4,5,8-Tetrahydro-3H-2,3-benzoxazine-3-carbonyl chloride has been shown to have a number of biochemical and physiological effects. One of the main effects is the increase in glutamate levels in the synaptic cleft, which can lead to increased excitatory activity in the brain. 1,4,5,8-Tetrahydro-3H-2,3-benzoxazine-3-carbonyl chloride has also been shown to increase the release of other neurotransmitters, such as dopamine and norepinephrine, which can have additional effects on brain function.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1,4,5,8-Tetrahydro-3H-2,3-benzoxazine-3-carbonyl chloride is its potency as a glutamate transporter inhibitor. This makes it a useful tool for studying the role of glutamate transporters in various neurological disorders. However, 1,4,5,8-Tetrahydro-3H-2,3-benzoxazine-3-carbonyl chloride also has some limitations, including its potential toxicity and the fact that it can affect other neurotransmitter systems in addition to glutamate.
Future Directions
There are a number of potential future directions for research on 1,4,5,8-Tetrahydro-3H-2,3-benzoxazine-3-carbonyl chloride. One area of focus is on developing more selective inhibitors of glutamate transporters, which could help to reduce the potential side effects of 1,4,5,8-Tetrahydro-3H-2,3-benzoxazine-3-carbonyl chloride. Another area of focus is on investigating the potential of 1,4,5,8-Tetrahydro-3H-2,3-benzoxazine-3-carbonyl chloride in treating additional neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, research could also focus on developing new methods for delivering 1,4,5,8-Tetrahydro-3H-2,3-benzoxazine-3-carbonyl chloride to the brain, which could improve its effectiveness as a therapeutic agent.
Synthesis Methods
1,4,5,8-Tetrahydro-3H-2,3-benzoxazine-3-carbonyl chloride is typically synthesized through a multi-step process, starting with the reaction of 2,3-dihydroxybenzoic acid with thionyl chloride to form 2,3-dichlorobenzoic acid. This is then reacted with glycine to form 2,3-dichlorophenylglycine, which is subsequently cyclized with formaldehyde to form 1,4,5,8-Tetrahydro-3H-2,3-benzoxazine-3-carbonyl chloride.
Scientific Research Applications
1,4,5,8-Tetrahydro-3H-2,3-benzoxazine-3-carbonyl chloride has been widely studied for its potential in treating various neurological disorders. One of the main applications of 1,4,5,8-Tetrahydro-3H-2,3-benzoxazine-3-carbonyl chloride is in the treatment of epilepsy, where it has been shown to reduce seizure activity in animal models. 1,4,5,8-Tetrahydro-3H-2,3-benzoxazine-3-carbonyl chloride has also been investigated for its potential in treating stroke, as it has been shown to reduce brain damage and improve neurological function in animal models.
properties
CAS RN |
117592-95-7 |
|---|---|
Product Name |
1,4,5,8-Tetrahydro-3H-2,3-benzoxazine-3-carbonyl chloride |
Molecular Formula |
C9H10ClNO2 |
Molecular Weight |
199.63 g/mol |
IUPAC Name |
1,4,5,8-tetrahydro-2,3-benzoxazine-3-carbonyl chloride |
InChI |
InChI=1S/C9H10ClNO2/c10-9(12)11-5-7-3-1-2-4-8(7)6-13-11/h1-2H,3-6H2 |
InChI Key |
MDNPVQSDVDTAME-UHFFFAOYSA-N |
SMILES |
C1C=CCC2=C1CN(OC2)C(=O)Cl |
Canonical SMILES |
C1C=CCC2=C1CN(OC2)C(=O)Cl |
synonyms |
3H-2,3-Benzoxazine-3-carbonyl chloride, 1,4,5,8-tetrahydro- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-[2-(4-Isopropylbenzamido)ethoxy]benzoic acid](/img/structure/B37622.png)
![[2-(Ethenyloxy)phenyl]methanol](/img/structure/B37623.png)
![3-[6-(3-Formylphenoxy)hexoxy]benzaldehyde](/img/structure/B37624.png)
![3-Fluoro-4-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol](/img/structure/B37627.png)





